molecular formula C8H6ClFN2O2 B8693258 N-(2-chloro-4-fluorophenyl)-2-(N-hydroxyimino)acetamide

N-(2-chloro-4-fluorophenyl)-2-(N-hydroxyimino)acetamide

Cat. No.: B8693258
M. Wt: 216.60 g/mol
InChI Key: CVGKCVIPUVTREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-fluorophenyl)-2-(N-hydroxyimino)acetamide is a useful research compound. Its molecular formula is C8H6ClFN2O2 and its molecular weight is 216.60 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6ClFN2O2

Molecular Weight

216.60 g/mol

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-hydroxyiminoacetamide

InChI

InChI=1S/C8H6ClFN2O2/c9-6-3-5(10)1-2-7(6)12-8(13)4-11-14/h1-4,14H,(H,12,13)

InChI Key

CVGKCVIPUVTREY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)NC(=O)C=NO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of chloral hydrate (6.25 g, 37.8 mmol), sodium sulfate decahydrate (48.3 g, 340 mmol) and water (100 mL) was added to a stirred solution of 2-chloro-4-fluoroaniline (5.0 g, 34 mmol), hydroxylamine hydrochloride (9.19 g, 130 mmol), water (50 mL) and concentrated hydrochloric acid (3 mL). The reaction mixture was heated under reflux for 1 h, cooled to room temperature, stirred for 16 h and filtered. The filter-cake was recrystallised (methanol-water) to give the product (5.58 g, 75% yield) as a pale brown solid: IR νmax (Nujol)/cm−1 1655, 1613, 1536, 1267, 1191, 1021, 853 and 558; NMR δH (400 MHz, DMSO-d6) 7.20-7.29 (1H, m), 7.51-7.57 (1H, m), 7.78-7.84 (1H, m), 9.61 (1H, s) and 12.36 (1H, s).
Quantity
6.25 g
Type
reactant
Reaction Step One
Name
sodium sulfate decahydrate
Quantity
48.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.19 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
75%

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